molecular formula C19H21NO5 B118146 Deacetylcolchiceine CAS No. 68296-64-0

Deacetylcolchiceine

Cat. No.: B118146
CAS No.: 68296-64-0
M. Wt: 343.4 g/mol
InChI Key: IRVWPZRYDQROLU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Deacetylcolchiceine interacts with several biomolecules, most notably tubulin . Tubulin is a key protein involved in the formation of microtubules, which are essential for cell division and structure . By binding to tubulin, this compound prevents the formation of these microtubules, disrupting normal cell function .

Cellular Effects

The disruption of microtubule formation by this compound has profound effects on cellular processes. It can inhibit cell division, alter cell signaling pathways, and affect gene expression . These effects can influence various types of cells and cellular processes, including cell growth and differentiation .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with tubulin . By binding to tubulin, it prevents the polymerization of tubulin into microtubules . This disruption can lead to changes in gene expression and cellular signaling, as many of these processes rely on the normal function of microtubules .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary based on the dosage. High doses of similar compounds like colchicine have been shown to have toxic effects . Specific dosage effects of this compound in animal models have not been extensively studied.

Metabolic Pathways

It is known that colchicine, a related compound, is metabolized in the liver

Transport and Distribution

It is known that similar compounds like colchicine can be transported across cell membranes and distributed throughout the body .

Subcellular Localization

Given its interaction with tubulin, it is likely that it localizes to areas of the cell where microtubules are found

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylcolchiceine can be synthesized from colchicine through a series of chemical reactions. One common method involves the methylation of colchicine using diazomethane, followed by treatment with trifluoroacetylglycolyl chloride in pyridine. This process yields a mixture of deacetylcolchicine and deacetylisocolchicine, which can be separated by chromatography .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Chromatographic techniques are often employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Deacetylcolchiceine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include colchifoline and isocolchifoline, which are derivatives of this compound .

Scientific Research Applications

Deacetylcolchiceine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific binding affinity to tubulin and its ability to disrupt microtubule dynamics. This makes it a valuable compound in both research and therapeutic applications, particularly in the study of cell division and the development of anti-cancer drugs .

Properties

IUPAC Name

7-amino-10-hydroxy-1,2,3-trimethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-23-16-8-10-4-6-13(20)12-9-15(22)14(21)7-5-11(12)17(10)19(25-3)18(16)24-2/h5,7-9,13H,4,6,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVWPZRYDQROLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)CCC(C3=CC(=O)C(=CC=C32)O)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875143
Record name TRIMETHYLCOLCHICINIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3482-37-9
Record name Deacetylcolchiceine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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